

Macrocyclic Structure and Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Repotrectinib

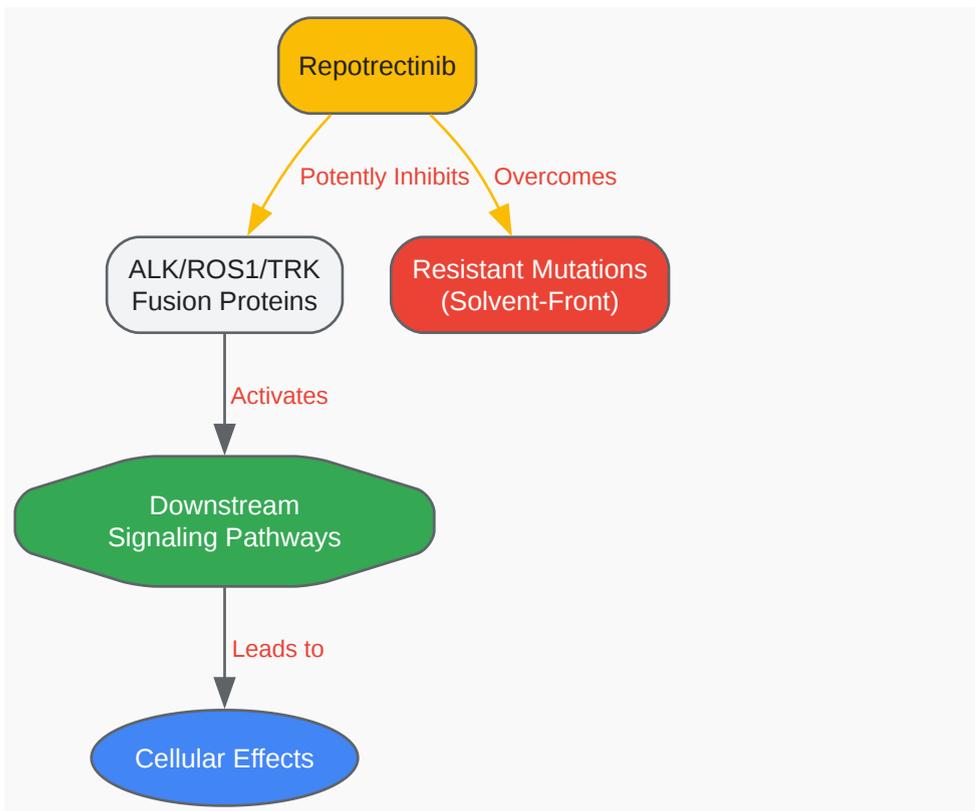
CAS No.: 1802220-02-5

Cat. No.: S541804

Get Quote

The core innovation of **repotrectinib** is its **low molecular weight, macrocyclic structure** [1] [2]. This compact, three-dimensional design allows it to bind more effectively within the ATP-binding pocket of the target kinases, avoiding the steric hindrance caused by mutations in the **solvent-front region** [3] [4]. These mutations (such as *ROS1*^{G2032R}, *ALK*^{G1202R}, or *TRKA*^{G595R}) are a major mechanism of acquired resistance to drugs like crizotinib, lorlatinib, entrectinib, and larotrectinib [1] [4]. **Repotrectinib**'s macrocyclization strategy enables it to potently inhibit both the wild-type kinases and these resistant mutants [2].

The following diagram illustrates the primary signaling pathways targeted by **repotrectinib** and the key mutations it overcomes.



[Click to download full resolution via product page](#)

Repotrectinib inhibits oncogenic kinases and overcomes resistance mutations to block tumor-promoting signaling.

Quantitative Potency Data

Repotrectinib demonstrates potent inhibition at the nanomolar level across its primary targets, including key resistance mutants. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values from cell-free assays [5].

Kinase Target	IC ₅₀ (nM)	Notes
WT ALK	1.01	Wild-type kinase
ALK ^{L1196M}	1.08	Gatekeeper mutation

Kinase Target	IC ₅₀ (nM)	Notes
ALK ^{G1202R}	1.26	Solvent-front mutation
ROS1	Not specified in table	Also potently inhibited [1]
TRK Receptors	Not specified in table	Pan-TRK inhibitor (TRKA, TRKB, TRKC) [1]

In cellular models, **repotrectinib** also acts as a potent **SRC inhibitor** (IC₅₀ = 5.3 nM), which may help suppress cancer cell metastasis [5].

Experimental Evidence and Protocols

Preclinical studies validate **repotrectinib**'s efficacy across various cancer models, particularly where solvent-front mutations drive resistance.

- **In Vitro Antiproliferative Assays:** Treatment of ALK-addicted neuroblastoma cell lines (CLB-BAR, CLB-GE, Kelly) with **repotrectinib** reduced proliferation with IC₅₀ values in the nanomolar range (approximately 124-311 nM). Viability was assessed using assays like **Alamar Blue** after 96 hours of drug treatment [3] [6].
- **Analysis of Apoptosis:** In ALK-addicted cells, **repotrectinib** treatment induced apoptosis, evidenced by increased **cleaved PARP** and positive staining for **Annexin V/PI** detected by western blot and flow cytometry, respectively [3].
- **In Vivo Xenograft Models:** In patient-derived xenograft (PDX) models of neuroblastoma, **repotrectinib** monotherapy showed notable anti-tumor activity and significantly prolonged event-free survival compared to vehicle or other ALK inhibitors [6].

Broader Signaling Pathway Inhibition

Beyond its primary targets, **repotrectinib** inhibits critical oncogenic signaling pathways. In neuroblastoma cell lines, treatment with **repotrectinib** reduced phosphorylation of not only ALK but also key downstream effectors including **ERK, AKT, STAT3, and p70 S6K** [3] [6]. It also directly inhibits **SRC and FAK** kinases, which are implicated in tumor cell invasion and metastasis [6] [5]. This multi-kinase profile may provide a broader therapeutic advantage in heterogeneous tumors.

Current Clinical Status

Based on its promising preclinical profile, **repotrectinib** has advanced into clinical development. A **first-in-human Phase 1/2 clinical trial (NCT03093116, TRIDENT-1)** is ongoing to evaluate its safety and efficacy in patients with advanced solid tumors harboring **ALK, ROS1, or NTRK1-3 rearrangements** [3] [7]. The drug has shown clinical proof of concept, achieving confirmed responses in patients with *ROS1* or *NTRK3* fusion-positive cancers who had relapsed on earlier-generation TKIs due to solvent-front mutations [4].

In summary, **repotrectinib's** compact macrocyclic structure is a key differentiator that enables it to address a significant unmet need in targeted oncology. Its ability to potently inhibit a spectrum of kinase targets and overcome recalcitrant resistance mutations makes it a compelling candidate for further clinical application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. [PDF] Repotrectinib (TPX - 0005) Is... | Semantic Scholar [semanticscholar.org]
2. Repotrectinib (TPX-0005): a macrocyclic ALK/ROS1/TRK ... [sciencedirect.com]
3. Repotrectinib (TPX-0005), effectively reduces growth of ... [nature.com]
4. Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK ... [pubmed.ncbi.nlm.nih.gov]
5. Repotrectinib (TPX-0005) | ALK inhibitor | Mechanism [selleckchem.com]
6. Translational Strategies for Repotrectinib in Neuroblastoma [pmc.ncbi.nlm.nih.gov]
7. A Study of Repotrectinib (TPX-0005) in Patients With ... [bmsstudyconnect.com]

To cite this document: Smolecule. [Macrocyclic Structure and Mechanism of Action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541804#tpx-0005-macrocyclic-tki-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com